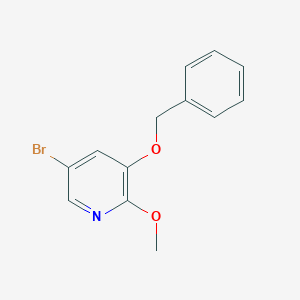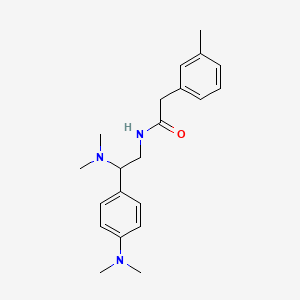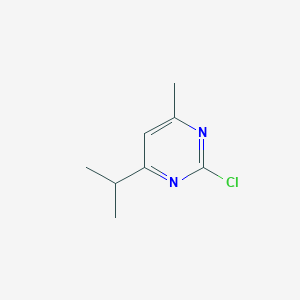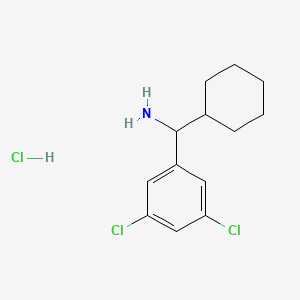
3-(BEnzyloxy)-5-bromo-2-methoxypyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Benzyloxy)-5-bromo-2-methoxypyridine is a chemical compound that belongs to the pyridine family. It is a heterocyclic organic compound that is used in various scientific research applications. This compound is synthesized using different methods, and it has different biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy and Photosensitizers
3-(Benzyloxy)-5-bromo-2-methoxypyridine derivatives have been studied for their role in photodynamic therapy (PDT), a treatment modality for cancer. A particular study highlighted the synthesis and characterization of zinc(II) phthalocyanine derivatives substituted with this compound. The derivatives demonstrated good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potential Type II photosensitizers for treating cancer through PDT (Pişkin, Canpolat, & Öztürk, 2020).
Synthetic Chemistry and Organic Synthesis
This compound is utilized in various synthetic pathways. Research has demonstrated its use in the efficient synthesis of 5-functionalized -2-methoxypyridines, showing its versatility in organic synthesis. These 5-functionalized derivatives have been applied in the creation of bicyclic δ-lactams, showcasing the compound's utility in synthesizing complex organic molecules (Sośnicki, 2009).
Antiproliferative Activities
The compound has been a part of the synthesis of structurally complex molecules with potential biological activities. One study involved the stereocontrolled synthesis of 3-benzyloxy-16-triazolyl-methyl-estra-17-ol hybrids using this compound. These synthesized compounds were tested for their antiproliferative activities against various human cell lines, indicating the compound's role in the development of potential therapeutic agents (Kiss et al., 2019).
Luminescent Properties in Coordination Compounds
In the realm of materials science, this compound derivatives have been used to develop lanthanide coordination compounds. These compounds were examined for their photophysical properties, particularly focusing on the impact of electron-releasing or electron-withdrawing substituents on their luminescent properties. This research contributes to the understanding of luminescent materials and their potential applications in various technological fields (Sivakumar et al., 2010).
Wirkmechanismus
Target of Action
Similar compounds have been shown to interact with enzymes such as leukotriene a-4 hydrolase and mitogen-activated protein kinase 14 . These enzymes play crucial roles in various biological processes, including inflammation and cellular signaling .
Mode of Action
Benzylic compounds are known to undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially lead to changes in the target enzymes, affecting their function .
Biochemical Pathways
The compound’s potential interaction with enzymes like leukotriene a-4 hydrolase and mitogen-activated protein kinase 14 suggests that it may influence pathways related to inflammation and cellular signaling .
Pharmacokinetics
Similar compounds have been shown to exhibit minimal systemic concentrations upon intravenous administration . This suggests that the bioavailability of 3-(BEnzyloxy)-5-bromo-2-methoxypyridine may be limited .
Result of Action
Based on its potential interactions with target enzymes, it may influence processes such as inflammation and cellular signaling .
Biochemische Analyse
Biochemical Properties
3-(Benzyloxy)-5-bromo-2-methoxypyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in nucleophilic substitution reactions and free radical bromination
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can affect the activity of specific enzymes and proteins, thereby altering cellular responses . This compound’s impact on cellular metabolism and gene expression highlights its potential as a therapeutic agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The compound’s ability to participate in free radical reactions and nucleophilic substitutions is central to its mechanism of action . These interactions are essential for its potential use in drug development and biochemical research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products can also have significant biochemical effects . Understanding these temporal effects is crucial for its application in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Research has indicated that there are threshold effects, where the compound’s impact on cellular function changes significantly with dosage . These findings are essential for determining safe and effective dosage levels for potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways is crucial for understanding its overall biochemical effects and potential therapeutic applications . Detailed studies on its metabolic interactions can provide insights into its mechanism of action and potential side effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions influence its localization and accumulation within specific tissues, affecting its overall efficacy and safety . Understanding these transport mechanisms is essential for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. It is directed to specific compartments or organelles within the cell, where it can exert its biochemical effects. Targeting signals and post-translational modifications are crucial for its localization, influencing its interactions with other biomolecules and its overall efficacy . Detailed studies on its subcellular localization can provide valuable insights into its mechanism of action and potential therapeutic applications.
Eigenschaften
IUPAC Name |
5-bromo-2-methoxy-3-phenylmethoxypyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO2/c1-16-13-12(7-11(14)8-15-13)17-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZCZJIMYSGNTNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)Br)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[[2-[(4-bromophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(4-fluorophenyl)acetamide](/img/structure/B2628043.png)
![N-(2,4-difluorophenyl)-2-((2-isopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2628045.png)
![2-[(4-Methyl-1,2,3-thiadiazol-5-yl)sulfanyl]acetic acid](/img/structure/B2628046.png)

![3-butyl-10-methyl-2-(3-nitrophenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2628050.png)





![N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2628059.png)
![Propan-2-yl 5-[2-(diethylamino)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2628062.png)
![2-((3-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(2-methoxyethyl)acetamide](/img/structure/B2628063.png)
![N-(4-bromo-2-methylphenyl)-2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2628065.png)
